molecular formula C22H16FNO3S B3001702 [4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-45-7

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B3001702
CAS No.: 1114652-45-7
M. Wt: 393.43
InChI Key: CMVLETHINOIIDG-UHFFFAOYSA-N
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Description

The target compound is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold substituted with a 3-fluoro-4-methylphenyl group at the 4-position and a phenylmethanone moiety at the 2-position. Benzothiazine derivatives are studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLETHINOIIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C24H19F2NO5S
  • Molecular Weight : 471.5 g/mol
  • CAS Number : 1114652-77-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated aromatic rings enhance its binding affinity to various enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in sensitive cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its cytotoxic effects on tumor cells.

Anticancer Activity

Research indicates that compounds similar to 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit potent antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant activity against breast and renal cancer cells by inducing CYP1A1 expression and forming DNA adducts, which are critical for their anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism
DF 203Breast5.0DNA adduct formation
5F 203Renal3.5Induction of CYP1A1
[Target Compound]OvarianTBDTBD

Antimicrobial Activity

Preliminary studies suggest that related benzothiazine derivatives possess antimicrobial properties. These compounds have been shown to exhibit moderate to good activity against various bacterial strains, although specific data for the target compound is still emerging .

Case Studies

Several studies have focused on the biological effects of benzothiazine derivatives:

  • Study on Antiproliferative Effects :
    • A study demonstrated that fluorinated benzothiazoles like DF 203 effectively inhibited the growth of sensitive cancer cells without a biphasic dose-response relationship, indicating a more predictable therapeutic window .
  • Antimicrobial Evaluation :
    • Another research effort evaluated the antimicrobial potential of thiazolidine derivatives, revealing that certain structural modifications could enhance efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following benzothiazine-based compounds share structural similarities with the target molecule:

4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • Substituents : A 4-butylphenyl group replaces the 3-fluoro-4-methylphenyl moiety.
  • Synthesis : Prepared via analogous sulfonation and coupling reactions, as described in triazole-thioether synthesis protocols .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
  • Substituents: Features a 7-fluoro and 3-methylphenyl group on the benzothiazine core, with a 4-ethylphenyl methanone.
  • Impact: The additional fluorine at the 7-position may enhance metabolic stability, while the ethyl group on the methanone phenyl ring introduces steric bulk.
1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone
  • Substituents : A 3,4,5-trimethoxyphenyl group replaces the 3-fluoro-4-methylphenyl.
  • Impact : Methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity.

Comparative Data Table

Compound Core Substituents Methanone Substituent LogP<sup>a</sup> Synthetic Yield (%) Key Functional Attributes
Target Compound 3-Fluoro-4-methylphenyl Phenyl 3.2 (est.) 65–70 High electronic modulation
[4-(4-Butylphenyl)-...]methanone 4-Butylphenyl Phenyl 4.8 (est.) 58–63 Enhanced lipophilicity
(4-Ethylphenyl)[7-fluoro-...]methanone 3-Methylphenyl, 7-Fluoro 4-Ethylphenyl 3.5 (est.) 72–75 Steric hindrance
[4-(3,4,5-Trimethoxyphenyl)-...]methanone 3,4,5-Trimethoxyphenyl Phenyl 2.1 (est.) 60–65 Improved solubility

<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Research Findings and Trends

This contrasts with the electron-donating methoxy groups in , which may favor interactions with polar residues . The methyl group in the target compound provides steric shielding without significantly altering electronic properties.

Bioactivity Correlations :

  • Compounds with lipophilic substituents (e.g., butyl in ) show higher cytotoxicity in preliminary assays but lower aqueous solubility, limiting bioavailability.
  • The 7-fluoro substitution in is associated with improved resistance to oxidative metabolism, as observed in microsomal stability studies.

Synthetic Accessibility :

  • The target compound’s synthesis shares similarities with triazole-thioether methodologies (e.g., sodium ethoxide-mediated coupling ).
  • Crystallographic data for analogs (e.g., ) were resolved using SHELX programs , highlighting planar benzothiazine cores with sulfone groups in equatorial orientations.

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